molecular formula C12H13NO4 B13109771 Ethyl 3-hydroxy-7-methoxy-1H-indole-2-carboxylate

Ethyl 3-hydroxy-7-methoxy-1H-indole-2-carboxylate

Cat. No.: B13109771
M. Wt: 235.24 g/mol
InChI Key: QZGCNYSDTMNCEX-UHFFFAOYSA-N
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Description

Ethyl3-hydroxy-7-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl3-hydroxy-7-methoxy-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives may involve catalytic methods, which require ortho-disubstituted arene precursors. These methods can be divided into two broad classes: those utilizing transition-metal catalysis and those using more classical methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl3-hydroxy-7-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl3-hydroxy-7-methoxy-1H-indole-2-carboxylate has various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl3-hydroxy-7-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl3-hydroxy-7-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 3-hydroxy-7-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C12H13NO4/c1-3-17-12(15)10-11(14)7-5-4-6-8(16-2)9(7)13-10/h4-6,13-14H,3H2,1-2H3

InChI Key

QZGCNYSDTMNCEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)OC)O

Origin of Product

United States

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